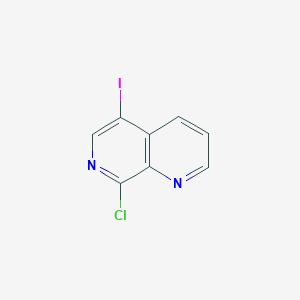
8-Chloro-5-iodo-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-iodo-1,7-naphthyridine is a heterocyclic compound with the molecular formula C8H4ClIN2 It belongs to the class of naphthyridines, which are characterized by a bicyclic structure consisting of two fused pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-iodo-1,7-naphthyridine typically involves the halogenation of 1,7-naphthyridine derivatives. One common method includes the use of chlorinating and iodinating agents to introduce the chlorine and iodine atoms at the 8 and 5 positions, respectively. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 8-Chloro-5-iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines. Reagents such as hydrogen peroxide and sodium borohydride are commonly used for these transformations.
Cross-Coupling Reactions: The iodine atom in this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-naphthyridines, while cross-coupling reactions can produce biaryl or alkyl-naphthyridine derivatives.
科学研究应用
8-Chloro-5-iodo-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 8-Chloro-5-iodo-1,7-naphthyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
8-Chloro-1,7-naphthyridine: Lacks the iodine atom at the 5 position, which may affect its reactivity and applications.
5-Iodo-1,7-naphthyridine: Lacks the chlorine atom at the 8 position, which may influence its chemical properties and biological activity.
1,7-Naphthyridine: The parent compound without any halogen substitutions, serving as a basis for comparison.
Uniqueness: 8-Chloro-5-iodo-1,7-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity in chemical reactions and its potential as a pharmacophore in drug development.
属性
IUPAC Name |
8-chloro-5-iodo-1,7-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVAGWFUYXVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2I)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
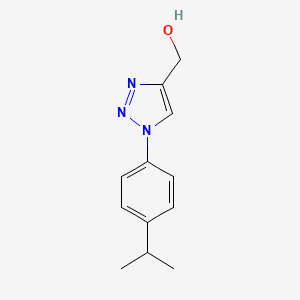
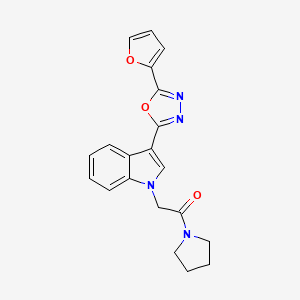
![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)
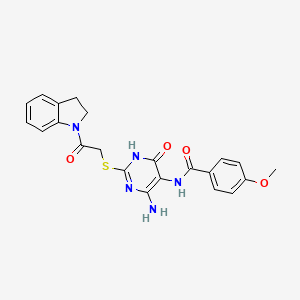
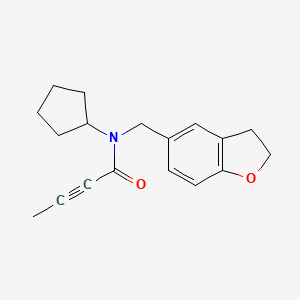
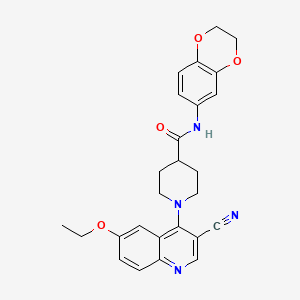
![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)
![7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B2626900.png)
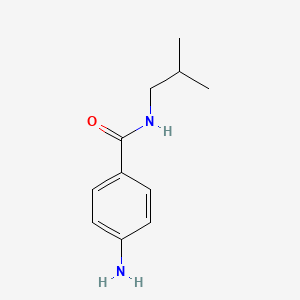
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2626903.png)
![1-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2626905.png)
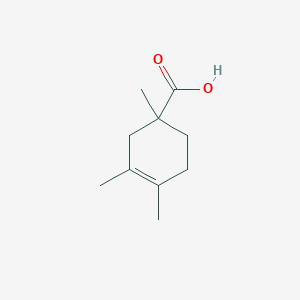
![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid](/img/structure/B2626910.png)
